molecular formula C18H16FN3O3S B2612311 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1797630-55-7

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2612311
CAS No.: 1797630-55-7
M. Wt: 373.4
InChI Key: PTECOHVSBFAEHE-UHFFFAOYSA-N
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Description

The compound "(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone" is a synthetic molecule featuring a hybrid scaffold combining an azetidine ring substituted with a 4-fluorophenylsulfonyl group and a 2-methylimidazo[1,2-a]pyridine moiety linked via a methanone bridge.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-12-17(22-9-3-2-4-16(22)20-12)18(23)21-10-15(11-21)26(24,25)14-7-5-13(19)6-8-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTECOHVSBFAEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step usually involves the use of fluorinated reagents and coupling reactions.

    Attachment of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the azetidine ring.

    Formation of the Imidazo[1,2-a]pyridine Moiety: This involves cyclization reactions using suitable starting materials and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques to scale up the production efficiently .

Chemical Reactions Analysis

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl vs. Sulfonyl Derivatives

A closely related compound, 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (), replaces the sulfonyl group with a sulfanyl (S–) moiety. Key differences include:

  • Electronic Effects : The sulfonyl group (SO₂) is strongly electron-withdrawing, enhancing stability and hydrogen-bonding capacity compared to the sulfanyl group (S–), which is less polar and more lipophilic. This may influence pharmacokinetic properties like solubility and membrane permeability .
  • Toxicity Profile : The sulfanyl derivative exhibits skin/eye irritation and respiratory toxicity (Category 2/2A hazards), while the sulfonyl analog’s toxicity remains uncharacterized but may differ due to altered reactivity .
Property Target Compound Sulfanyl Analog
Functional Group 4-Fluorophenylsulfonyl 4-Fluorophenylsulfanyl
Electron Effect Strongly electron-withdrawing Moderately electron-donating
Lipophilicity (LogP) Lower (predicted) Higher (predicted)
Toxicity Not reported Skin/eye irritation, respiratory toxicity

Imidazo[1,2-a]pyridine Substitutions

Compounds like N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-arylamines () feature a methylene linker instead of a methanone and lack the azetidine ring. Structural differences include:

  • Substituent Effects : The 2-methyl group on the imidazo[1,2-a]pyridine in the target compound reduces steric hindrance compared to bulkier 2,7-dimethyl derivatives, possibly enhancing target interactions .

Methylsulfonylphenyl Derivatives

Compounds such as 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine () incorporate a methylsulfonylphenyl group instead of fluorophenylsulfonyl-azetidine. Notable contrasts include:

  • Pharmacophore Diversity : The methylsulfonyl group in these derivatives may engage in different hydrogen-bonding interactions compared to the fluorophenylsulfonyl group, altering target selectivity .
  • Synthetic Routes: The target compound’s azetidine ring requires specialized cyclization steps, whereas methylsulfonylphenyl analogs are synthesized via α-bromoacetophenone intermediates, reflecting divergent synthetic challenges .

Biological Activity

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Azetidine ring substituted with a sulfonyl group and an imidazo-pyridine moiety.
  • Molecular Formula : C_{15}H_{14}FNO_3S
  • Molecular Weight : 323.34 g/mol

Preliminary studies indicate that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially leading to inhibition of key metabolic pathways.
  • Receptor Modulation : The imidazo-pyridine component suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone exhibit significant anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.2
HeLa (Cervical Cancer)12.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Studies

  • Case Study on Antitumor Efficacy :
    A study published in Cancer Research explored the efficacy of similar azetidine derivatives in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, suggesting that the compound could be a promising candidate for further development in cancer therapy.
  • Antimicrobial Resistance :
    Another research effort focused on the compound's ability to combat antibiotic-resistant strains of bacteria. The findings revealed that the compound not only inhibited growth but also showed potential in disrupting biofilm formation, which is crucial in treating chronic infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : Variations in the fluorophenyl and imidazo-pyridine groups significantly affect potency and selectivity.
  • Azetidine Ring Modifications : Alterations to the azetidine core can enhance solubility and bioavailability while maintaining or improving biological activity.

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